molecular formula C10H14N6OS2 B5346594 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B5346594
M. Wt: 298.4 g/mol
InChI Key: SGLCDSGCIOTBQM-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic acetamides featuring a 1,3,4-thiadiazole core linked to a 1,2,4-triazole moiety via a sulfanyl-acetamide bridge. The structure includes a 4-methyl group on the triazole ring and a propan-2-yl (isopropyl) substituent on the thiadiazole ring.

Properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6OS2/c1-6(2)8-13-14-9(19-8)12-7(17)4-18-10-15-11-5-16(10)3/h5-6H,4H2,1-3H3,(H,12,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLCDSGCIOTBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CSC2=NN=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common method starts with the preparation of 4-methyl-4H-1,2,4-triazole-3-thiol, which is then reacted with an appropriate acylating agent to form the desired acetamide derivative . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization and recrystallization are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Compounds containing triazole and thiadiazole structures have been reported to exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi, making them candidates for developing new antibiotics .
  • Anticancer Properties :
    • Recent studies have highlighted the anticancer potential of triazole derivatives. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival. For example, a study demonstrated that similar compounds exhibited cytotoxic effects on breast cancer cell lines while maintaining low toxicity towards normal cells .
  • Anti-inflammatory Effects :
    • Research indicates that triazole derivatives can modulate inflammatory pathways. The compound may inhibit specific enzymes or receptors involved in the inflammatory response, suggesting potential applications in treating inflammatory diseases .

Agrochemical Applications

  • Pesticidal Activity :
    • The presence of the thiadiazole group enhances the compound's efficacy as a pesticide. Triazole-based compounds are often used in agricultural settings to protect crops from fungal infections and pests due to their systemic activity and low toxicity to plants .
  • Herbicidal Properties :
    • Similar compounds have shown promise as herbicides by inhibiting specific metabolic pathways in plants. This could lead to the development of new herbicides with selective action against weeds while minimizing harm to crops .

Materials Science Applications

  • Nonlinear Optical Materials :
    • The unique electronic properties of triazoles make them suitable for applications in nonlinear optics. Compounds like this one can be incorporated into materials for optical devices due to their ability to alter light properties under certain conditions .
  • Polymer Chemistry :
    • The incorporation of triazole derivatives into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for electronics and coatings .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various triazole derivatives on MCF-7 breast cancer cells using MTT assays. The results indicated that some derivatives exhibited IC50 values significantly lower than conventional chemotherapeutics, suggesting that modifications to the triazole structure can enhance anticancer activity while reducing side effects .

Case Study 2: Antimicrobial Efficacy

Research focused on synthesizing novel triazole-thiadiazole hybrids demonstrated potent antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. These findings underscore the potential for developing new antimicrobial agents based on this compound's scaffold .

Mechanism of Action

The mechanism of action of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The triazole and thiadiazole rings are known to bind to enzymes and receptors, modulating their activity. This compound can inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of a 4-methyl-1,2,4-triazole and 5-isopropyl-1,3,4-thiadiazole groups. Below is a comparative analysis with key analogs:

Compound Name / ID Substituents (Thiadiazole) Substituents (Triazole) Molecular Weight Yield (%) Melting Point (°C) Key Properties/Activities
Target Compound 5-(propan-2-yl) 4-methyl ~344.48* N/A N/A Hypothesized enzyme inhibition†
N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide 5-butylsulfanyl 4-methyl 344.479 N/A N/A Structural similarity; lipophilicity
5j: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide 4-chlorobenzylthio Phenoxy group N/A 82 138–140 Antibacterial activity
OLC-12: 2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl-N-(4-isopropylphenyl)acetamide 4-isopropylphenyl 4-ethyl, 5-pyridinyl 347.419 N/A N/A Orco channel agonist
ZVT: 2-chloro-N-[1-(5-{[2-(4-fluorophenoxy)ethyl] sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl) ethyl]benzamide Chlorobenzamide 4-methyl N/A N/A N/A MtPanK inhibitor

*Estimated based on .
†Inferred from triazole-thiadiazole hybrids in , and 10.

Key Observations:

Electron-withdrawing groups (e.g., 4-chlorobenzyl in ) may improve stability and binding affinity to hydrophobic enzyme pockets.

Biological Activity Trends: Compounds with 4-methyl-triazole (e.g., ZVT ) show enzyme-inhibitory activity against mycobacterial targets (e.g., MtPanK).

Biological Activity

The compound 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide belongs to a class of organic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N6OS2C_{15}H_{16}N_{6}OS_{2} with a molecular weight of approximately 360.46 g/mol. The structure features a triazole ring and a thiadiazole moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the triazole and thiadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . A study highlighted that specific triazole derivatives displayed minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against resistant strains .

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Thiazole and triazole derivatives have been documented to induce apoptosis in cancer cell lines. For example, certain derivatives demonstrated IC50 values lower than those of standard chemotherapeutic agents like doxorubicin . The SAR studies indicate that substituents on the aromatic rings enhance cytotoxicity by interacting with key proteins involved in cell proliferation .

Antifungal Activity

Triazole compounds are well-known antifungal agents. They inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. The compound under review may share this mechanism, making it a candidate for further antifungal studies .

Study 1: Antibacterial Efficacy

A recent study synthesized several triazole-thiadiazole hybrids and evaluated their antibacterial activity. The most potent compounds exhibited MIC values significantly lower than traditional antibiotics, demonstrating their potential as new antimicrobial agents .

Study 2: Anticancer Properties

In vitro assays on various cancer cell lines revealed that certain derivatives of the compound induced apoptosis through mitochondrial pathways. The presence of specific substituents was correlated with increased activity against A431 and Jurkat cell lines .

CompoundCell LineIC50 (µg/mL)Mechanism
Compound AA4311.61 ± 1.92Apoptosis induction
Compound BJurkat1.98 ± 1.22Mitochondrial pathway

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its unique structural features:

  • Triazole Ring : Confers antifungal and antibacterial properties.
  • Thiadiazole Moiety : Enhances cytotoxicity against cancer cells.
  • Substituents : Electron-donating groups on the aromatic rings improve binding affinity to target proteins.

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound?

Synthesis typically involves multi-step reactions requiring precise control of temperature, solvent, and pH. For example:

  • Step 1 : Condensation of intermediates (e.g., thiosemicarbazides) with chloroacetamide derivatives in ethanol or dioxane at reflux temperatures (70–80°C) .
  • Step 2 : Alkylation or coupling reactions using NaOH or triethylamine as a base, with reaction times optimized to 1–3 hours to minimize side products .
  • Key reagents : Chloroacetyl chloride for acetylation, KOH for deprotonation, and ethanol-DMF mixtures for recrystallization (yields: 60–75%) .

Basic: Which spectroscopic techniques are used to confirm its molecular structure?

Structural validation relies on:

  • 1H-NMR : To identify proton environments (e.g., acetamide CH2 at δ 4.16–4.20 ppm, aromatic protons at δ 7.05–7.20 ppm) .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • Mass spectrometry : Determines molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

  • Comparative assays : Use standardized models (e.g., formalin-induced edema in rats) with reference drugs (e.g., diclofenac sodium) to calibrate activity .
  • Dose-response studies : Test multiple concentrations (e.g., 5–20 mg/kg) to establish EC50 values and validate reproducibility .
  • Structural analogs : Compare substituent effects (e.g., furan vs. thiophene moieties) to isolate activity drivers .

Advanced: What computational methods predict its target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to enzyme active sites (e.g., COX-2 or kinase targets) .
  • MD simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS .
  • QSAR models : Relate substituent electronegativity or steric bulk to activity (e.g., Hammett constants for aryl groups) .

Advanced: How to design derivatives for improved pharmacological activity?

  • Substituent variation : Replace the 4-methyl group on the triazole with bulkier groups (e.g., prop-2-en-1-yl) to enhance lipophilicity and target affinity .
  • Bioisosteric replacement : Substitute the thiadiazole ring with 1,3,4-oxadiazole to improve metabolic stability .
  • Hybrid analogs : Integrate indole or pyridine moieties (see ) to exploit π-π stacking with protein targets .

Basic: What factors influence its stability during storage and handling?

  • pH sensitivity : Degrades rapidly in strongly acidic (pH < 3) or alkaline (pH > 10) conditions; store in neutral buffers .
  • Light exposure : Protect from UV light to prevent photodegradation of the sulfanyl and acetamide groups .
  • Solubility : Use DMSO for stock solutions (stable at –20°C for 6 months) .

Advanced: What reaction mechanisms govern key transformations in its synthesis?

  • Thiol-alkylation : Nucleophilic attack by the triazole-thiolate on chloroacetamide, facilitated by KOH in ethanol .
  • Cyclocondensation : Formation of the triazole ring via thermal cyclization of thiosemicarbazides at 100–120°C .
  • By-product control : Use TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress and isolate intermediates .

Basic: What are common impurities, and how are they removed?

  • Unreacted intermediates : Detectable via HPLC (C18 column, acetonitrile/water gradient). Remove by recrystallization in ethanol-DMF .
  • Oxidation by-products : Sulfoxide derivatives formed during storage; add antioxidants (e.g., BHT) to reaction mixtures .

Advanced: How to analyze structure-activity relationships (SAR) for this compound?

  • Pharmacophore mapping : Identify critical groups (e.g., triazole-sulfanyl for hydrogen bonding, thiadiazole for hydrophobic interactions) .
  • Analog libraries : Synthesize derivatives with systematic substitutions (e.g., 4-methyl → 4-ethyl, 4-phenyl) and test against cancer cell lines (e.g., MCF-7, A549) .
  • Data tables : Compare IC50 values of analogs (e.g., furan-substituted analogs show 2x higher activity than thiophene) .

Advanced: Which in vitro/in vivo models are suitable for efficacy testing?

  • In vitro :
    • Anticancer : MTT assay on HepG2 or HCT-116 cells (IC50 range: 10–50 µM) .
    • Antimicrobial : Broth microdilution against S. aureus (MIC: 8–32 µg/mL) .
  • In vivo :
    • Anti-inflammatory : Carrageenan-induced paw edema in mice (30–50% inhibition at 10 mg/kg) .
    • Toxicity : Acute oral toxicity in rats (LD50 > 500 mg/kg) .

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